Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen in their structure. This specific compound features a sodium salt form of a carboxylic acid derivative, characterized by the presence of a trifluoromethyl group and an aromatic phenyl moiety. Oxadiazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and antimicrobial properties.
The compound can be synthesized through various chemical methodologies that involve the reaction of hydrazines with different carboxylic acid derivatives or other functionalized precursors. Research has shown that derivatives of oxadiazoles can be synthesized using techniques such as cyclocondensation and acylation reactions, often utilizing reagents like acyl chlorides or amidoximes.
Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate is classified under:
The synthesis of sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate typically involves several key steps:
The synthesis may utilize various conditions such as solvent choice (e.g., acetonitrile or ethanol), temperature control during reactions (often reflux conditions), and purification techniques including chromatography for isolating the desired product. Specific examples include using Vilsmeier reagent for activating carboxylic acids, which enhances yields in the formation processes .
The molecular structure of sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate can be represented as follows:
The molecular formula is , with a molar mass around 292.16 g/mol. The compound exhibits distinct spectral properties that can be analyzed using techniques such as NMR spectroscopy and mass spectrometry for structural confirmation.
Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate can participate in various chemical reactions:
Reactions involving this compound often require specific conditions such as controlled pH and temperature to optimize yields and selectivity. For example, reactions may be conducted in polar aprotic solvents to facilitate better solubility and reactivity .
The mechanism by which sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate exerts its biological effects typically involves interactions at the molecular level with biological targets such as enzymes or receptors.
Research indicates that oxadiazole derivatives may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects in conditions such as inflammation or infection. Specific binding affinities and kinetic parameters would need to be determined through experimental studies .
Relevant data such as melting point and boiling point would need to be experimentally determined but are generally within expected ranges for similar compounds in this class .
Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate finds applications in various scientific fields:
The medicinal journey of 1,2,4-oxadiazoles began with their serendipitous discovery in 1884 by Tiemann and Krüger, though therapeutic applications remained unexplored for nearly 80 years. The 1960s marked a pivotal shift with the approval of Oxolamine (Perebron®), the first commercial drug featuring this heterocycle, used clinically as a cough suppressant. This breakthrough demonstrated the pharmacophoric viability of the 1,2,4-oxadiazole scaffold and spurred systematic investigations into its bioactive potential [2]. By the late 20th century, derivatives like the vasodilator Butalamine and anxiolytic Fasiplon emerged, leveraging the ring’s metabolic stability. The 21st century witnessed accelerated innovation, exemplified by Ataluren, a 1,2,4-oxadiazole-containing drug approved for Duchenne muscular dystrophy that acts through ribosomal readthrough of nonsense mutations [2]. Concurrently, natural products like Phidianidine A (isolated from sea slugs) revealed the scaffold’s presence in biodiversity, exhibiting cytotoxic activity against tumor cell lines such as HeLa and Caco-2 through protein-tyrosine phosphatase 1B (PTP1B) modulation [2]. Today, over 15% of recently developed bioactive heterocycles incorporate this ring, reflecting its versatility across therapeutic areas—from antivirals (Pleconaril) to neurotherapeutics (Quisqualic acid derivatives targeting metabotropic glutamate receptors) [6] [9].
Table 1: Milestone 1,2,4-Oxadiazole-Based Therapeutics
Compound | Therapeutic Use | Approval Era | Key Mechanism |
---|---|---|---|
Oxolamine | Cough suppressant | 1960s | Airway smooth muscle relaxation |
Butalamine | Vasodilator | 1970s | Vascular tone modulation |
Fasiplon | Anxiolytic | 1990s | GABA_A receptor partial agonism |
Pleconaril | Antiviral | 2000s | Picornavirus capsid inhibition |
Ataluren | Duchenne muscular dystrophy | 2010s | Nonsense mutation readthrough |
Phidianidine A | Cytotoxic (Preclinical) | 2011 | PTP1B agonism, CXCR4 antagonism |
1,2,4-Oxadiazoles serve as privileged bioisosteres for ester and amide functionalities, primarily due to their resistance to enzymatic hydrolysis. Unlike esters—which readily undergo esterase-mediated cleavage—or amides, susceptible to proteases, the 1,2,4-oxadiazole ring maintains hydrolytic stability under physiological conditions while mimicking the steric and electronic profiles of these groups. This bioisosterism hinges on the ring’s dipole moment (~3.5–4.0 Debye) and bond angles (N–O: 1.38 Å, C–O: 1.36 Å), which facilitate similar hydrogen-bonding patterns as carbonyl groups [6] [9]. However, regioisomerism critically influences drug-like properties. Systematic comparisons of 1,2,4- vs. 1,3,4-oxadiazoles reveal that the latter exhibit >10-fold lower logD (ΔlogD = −1.2), translating to enhanced aqueous solubility. For instance, a matched molecular pair analysis showed 1,3,4-oxadiazoles averaged logD values of 0.8 versus 2.0 for 1,2,4-counterparts [9]. This divergence arises from the asymmetrical charge distribution: 1,2,4-oxadiazoles possess a higher dipole moment localized at the O(1)–N(2) bond, enhancing lipid affinity, whereas 1,3,4-isomers distribute polarity across N(4)–C(5) [9]. Consequently, 1,3,4-oxadiazoles demonstrate superior metabolic stability (e.g., reduced CYP3A4 inactivation) and lower hERG inhibition risk. Despite this, 1,2,4-oxadiazoles remain valuable for targeting hydrophobic binding pockets—such as in the Hedgehog pathway inhibitor Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate, where lipophilicity augments membrane penetration [9] [10].
Table 2: Bioisosteric Properties of Oxadiazole Regioisomers
Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Clinical Implication |
---|---|---|---|
logD (avg.) | 2.0 | 0.8 | Enhanced solubility for 1,3,4-isomers |
Metabolic Stability | Moderate | High | Reduced clearance of 1,3,4-derivatives |
hERG Inhibition | Moderate risk | Low risk | Improved cardiac safety |
Dipole Moment | 4.0 Debye | 3.5 Debye | Differential target engagement |
The strategic incorporation of trifluoromethyl (−CF₃) groups into 1,2,4-oxadiazoles addresses pervasive challenges in drug metabolism and binding affinity. This substituent exerts a "global protective effect" against hepatic metabolism, as demonstrated in picornavirus inhibitors where −CF₃ substitution reduced metabolic products from 18 (methyl analogue) to just 2 [3]. Mechanistically, −CF₃ blocks cytochrome P450-mediated hydroxylation at adjacent sites due to its high electronegativity (Pauling scale: 3.98) and steric bulk (van der Waals radius: 2.7 Å), which impedes enzyme access to metabolically labile positions [7]. Computational analyses confirm that −CF₃ near aromatic residues (Phe, Tyr) enhances binding via multipolar interactions and hydrophobic burial. QM/MM studies of protein-ligand complexes reveal −CF₃ substitutions on benzene rings yield energy gains up to −4.36 kcal/mol versus methyl groups, primarily through optimized electrostatic contributions [7].
Furthermore, −CF₃ improves membrane permeability by moderately increasing lipophilicity (ΔlogP: +0.9 vs. −CH₃) without compromising solubility, owing to its low polar surface area. In Hedgehog pathway inhibitors, C5-trifluoromethyl pyrimidines exhibit 3-fold higher oral bioavailability than methyl analogues due to reduced first-pass metabolism [10]. This pharmacokinetic advantage is exemplified in Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate, where the −CF₃ group adjacent to the oxadiazole ring synergistically stabilizes the scaffold against degradation while enabling favorable π-stacking with Phe residues in biological targets [1] [4].
Table 3: Energetic and Metabolic Impact of −CH₃ vs. −CF₃ Substitution
Parameter | −CH₃ | −CF₃ | Advantage |
---|---|---|---|
Metabolic Products | Up to 18 | As few as 2 | Reduced hepatic degradation |
Binding Energy Gain | Baseline | Up to −4.36 kcal/mol | Enhanced target affinity |
logP Increase | +0.5 per group | +0.9 per group | Improved membrane permeability |
Preferred Residues | Leu, Met, Cys | Phe, Tyr, His | Targeted hydrophobic interactions |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3